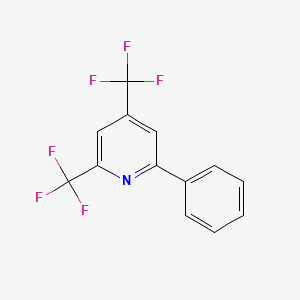
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide is a complex organic compound with a unique structure that includes both aromatic and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the 2,6-Dimethylphenyl Intermediate: This can be achieved through Friedel-Crafts alkylation of benzene with 2,6-dimethylchlorobenzene.
Introduction of the 4-Fluorophenyl Group: This step involves a nucleophilic aromatic substitution reaction where the 4-fluorophenyl group is introduced.
Sulfonylation: The methanesulfonyl group is introduced through a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Glycinamide Moiety: The final step involves the coupling of the glycinamide group to the intermediate compound through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N2-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~2~-(2,6-Dimethylphenyl)-N-(4-chlorophenyl)-N~2~-(methanesulfonyl)glycinamide
- N~2~-(2,6-Dimethylphenyl)-N-(4-bromophenyl)-N~2~-(methanesulfonyl)glycinamide
- N~2~-(2,6-Dimethylphenyl)-N-(4-methylphenyl)-N~2~-(methanesulfonyl)glycinamide
Uniqueness
N~2~-(2,6-Dimethylphenyl)-N-(4-fluorophenyl)-N~2~-(methanesulfonyl)glycinamide is unique due to the presence of the fluorine atom in the 4-position of the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
Eigenschaften
CAS-Nummer |
6491-09-4 |
|---|---|
Molekularformel |
C17H19FN2O3S |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
2-(2,6-dimethyl-N-methylsulfonylanilino)-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C17H19FN2O3S/c1-12-5-4-6-13(2)17(12)20(24(3,22)23)11-16(21)19-15-9-7-14(18)8-10-15/h4-10H,11H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
VRSUJVUVLHFLTG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N(CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methoxy-5-methyl-3-(oxolan-2-ylmethyl)pyrimido[5,4-b]indol-4-one](/img/structure/B14172113.png)
![3-hydroxy-3-[(3E)-2-oxo-4-phenylbut-3-en-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B14172121.png)
![Ethyl 4-[(4-bromophenyl)(phenyl)amino]benzoate](/img/structure/B14172127.png)


![n-[(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)acetyl]serine](/img/structure/B14172156.png)







![N'-[bis(4-methoxyphenyl)methylidene]-1-methyl-1H-indole-2-carbohydrazide](/img/structure/B14172210.png)
